Equilenin methyl ether
CAS No.: 4820-56-8
Cat. No.: VC14255588
Molecular Formula: C19H20O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4820-56-8 |
|---|---|
| Molecular Formula | C19H20O2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 3-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |
| Standard InChI | InChI=1S/C19H20O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h3-6,11,17H,7-10H2,1-2H3 |
| Standard InChI Key | LAFFTPKGTZPBMG-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Equilenin methyl ether is hypothesized to share core structural features with equilenin, a naturally occurring estrogen isolated from pregnant mare urine. The parent compound, equilenin (C₁₈H₁₈O₂), possesses a steroidal framework with a phenolic A-ring and conjugated double bonds across the B, C, and D rings . Methylation of the 3-hydroxyl group in equilenin would yield equilenin methyl ether, resulting in the molecular formula C₁₉H₂₀O₂ and a molecular weight of 296.4 g/mol (estimated via PubChem algorithms) .
Physicochemical Properties
Derived from equilenin’s properties and methyl ether analogs, the following table summarizes predicted attributes:
These properties align with the lipophilicity typical of steroidal estrogens, facilitating membrane permeability and receptor interactions .
Synthesis and Metabolic Pathways
Laboratory Synthesis
While no direct synthesis of equilenin methyl ether has been published, methodologies for analogous compounds provide a roadmap. The methyl ether of 2-hydroxyequilenin, a metabolite, was synthesized via BBr₃-catalyzed demethylation of 2-methoxyequilenin . Extending this approach, equilenin methyl ether could theoretically be prepared through selective methylation of equilenin’s 3-hydroxyl group using methyl iodide or dimethyl sulfate under alkaline conditions .
Challenges in Stereoselective Synthesis
Equilenin’s total synthesis, first achieved by Bachmann and Wilds in 1940, involved resolution of stereoisomers—a process that would complicate large-scale production of its methyl ether derivative . Modern enantioselective techniques, such as asymmetric hydrogenation, could mitigate this but remain untested for this specific compound .
Metabolic Fate
In vivo, equilenin is metabolized to catechol derivatives (e.g., 2-hydroxyequilenin), which are subsequently methylated by catechol-O-methyltransferase (COMT) to form methoxy derivatives . This pathway suggests that equilenin methyl ether may arise endogenously as a secondary metabolite, though its pharmacokinetics and bioavailability require empirical validation .
Pharmacological Role and Clinical Relevance
Implications in Hormone Replacement Therapy (HRT)
Conjugated estrogens like Premarin contain equilin and equilenin sulfate salts, which serve as prodrugs hydrolyzed to active estrogens in vivo . Methyl ether derivatives, if present as metabolites, could modulate therapeutic efficacy or toxicity. Notably, 2-methoxyequilenin exhibits reduced redox cycling compared to its catechol precursor, potentially lowering oxidative DNA damage risks .
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